molecular formula C8H12ClNO3 B1611608 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester CAS No. 86264-79-1

1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester

Cat. No.: B1611608
CAS No.: 86264-79-1
M. Wt: 205.64 g/mol
InChI Key: YDXGQWSBJUOSIC-UHFFFAOYSA-N
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Description

1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester is an organic compound with significant relevance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorocarbonyl group and a methyl ester group. Its molecular formula is C8H12ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester typically involves the reaction of piperidine with phosgene (COCl2) to introduce the chlorocarbonyl group. This is followed by esterification with methanol to form the methyl ester. The reaction conditions often require a controlled environment to handle the highly reactive phosgene safely.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of protective equipment and proper ventilation is crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically involves aqueous acid or base.

    Substitution: Common nucleophiles include amines and alcohols.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Major Products:

  • Hydrolysis yields 4-piperidinecarboxylic acid.
  • Substitution reactions can produce various substituted piperidine derivatives.
  • Reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    1-(Chlorocarbonyl)-4-piperidinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group.

    4-Piperidinecarboxylic acid methyl ester: Lacks the chlorocarbonyl group.

    1-(Chlorocarbonyl)-4-piperidinecarboxylic acid: Lacks the ester group.

Uniqueness: 1-(Chlorocarbonyl)-4-piperidinecarboxylic acid methyl ester is unique due to the presence of both the chlorocarbonyl and methyl ester groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

methyl 1-carbonochloridoylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c1-13-7(11)6-2-4-10(5-3-6)8(9)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXGQWSBJUOSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531757
Record name Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86264-79-1
Record name Methyl 1-(chlorocarbonyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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